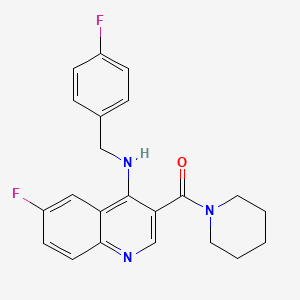

(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

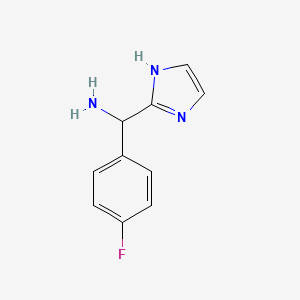

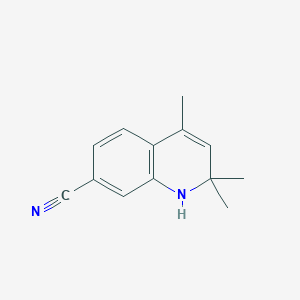

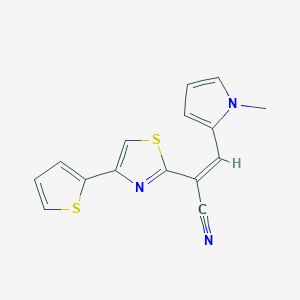

“(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C22H21F2N3O and a molecular weight of 381.427. It belongs to the class of compounds known as fluoroquinolones .

Synthesis Analysis

While the specific synthesis process for this compound is not available, fluoroquinolones are generally synthesized through various structural modifications of the quinolone system . This often involves incorporating substituents into different positions or by means of annelation .Molecular Structure Analysis

The compound contains a quinoline nucleus, which is a nitrogen-containing bicyclic compound . It also has fluorine atoms at specific positions, which is a common characteristic of fluoroquinolones .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

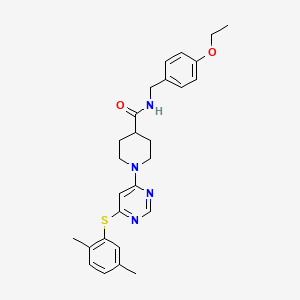

Fluorinated quinolines, including derivatives like our compound of interest, have been extensively studied for their antibacterial properties . They are known to inhibit bacterial DNA gyrase, a critical enzyme for bacterial DNA replication. This makes them potent candidates for treating infections caused by bacteria resistant to other antibiotics.

Antimicrobial Drug Development

The structural modification of quinolines by introducing fluorine atoms has led to the development of new antimicrobial drugs . These modifications can enhance the pharmacokinetic properties and reduce the toxicity of the compounds, making them more effective as therapeutic agents.

Enzyme Inhibition

Certain fluorinated quinolines serve as selective inhibitors of enzymes like acetylcholinesterase (AChE) . AChE inhibitors are used in the treatment of conditions such as Alzheimer’s disease, where they help increase the levels of acetylcholine in the brain.

Cancer Research

The compound’s structural analogs have shown potential in cancer research, particularly in the synthesis of anticancer drugs . Their ability to interact with various biological targets makes them valuable in designing drugs that can target specific pathways involved in cancer progression.

Pharmacological Studies

In pharmacology, the compound’s derivatives are used to study their binding affinity to different receptors, which is crucial for drug discovery and development . Understanding these interactions helps in designing drugs with better efficacy and fewer side effects.

Organic Synthesis

In organic chemistry, the compound is used as an intermediate in the synthesis of more complex molecules . Its reactivity and the presence of multiple functional groups make it a versatile starting material for various synthetic routes.

Liquid Crystal Components

Some fluorinated quinolines find applications in the production of liquid crystals . Their structural properties allow them to be used in displays and other technologies that rely on liquid crystal materials.

Agricultural Chemicals

Fluorinated quinolines, due to their biological activity, are also explored for use in agriculture as pesticides or fungicides . Their effectiveness in controlling pests and diseases can lead to improved crop yields and protection.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[6-fluoro-4-[(4-fluorophenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2N3O/c23-16-6-4-15(5-7-16)13-26-21-18-12-17(24)8-9-20(18)25-14-19(21)22(28)27-10-2-1-3-11-27/h4-9,12,14H,1-3,10-11,13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQQQIZUZVOJJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2880966.png)

![5-{3-[(4-Fluorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2880970.png)

![1-methyl-6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2880982.png)

![6-Chlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B2880984.png)

![2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2880986.png)